1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea
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Description
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
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Scientific Research Applications
Directed Lithiation and Substitution Reactions
Directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcases a method for functionalizing molecules at specific positions, leading to high yields of substituted products. This process highlights the urea derivatives' utility in synthesizing complex organic molecules with potential applications in material science, pharmaceuticals, and chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Drug Delivery Systems
In the context of drug delivery, urea derivatives have been explored for creating reversible attachment mechanisms to substrates, such as in the formation of detachable poly(ethylene glycol) conjugates. This strategy enables the controlled release of drugs, showcasing the potential of urea derivatives in designing responsive and targeted drug delivery systems (Zalipsky et al., 1999).
Synthetic Methodologies
The synthesis of ureas from carboxylic acids via Lossen rearrangement demonstrates another facet of urea derivatives' utility in organic synthesis. This method provides a streamlined approach to obtaining ureas, which are valuable compounds in medicinal chemistry and polymer science, emphasizing the versatility of urea derivatives in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
Enzyme Inhibition Studies
Research on tetrahydropyrimidine-5-carboxylates, including cyclic urea derivatives, has revealed their potential in inhibiting physiologically relevant enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings indicate the possible application of urea derivatives in developing new therapeutic agents for treating conditions related to enzyme dysfunction (Sujayev et al., 2016).
Antitumor Activities
The synthesis and structural characterization of urea derivatives, such as 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, have been linked to antitumor activities. Docking studies into CDK4 protein interactions suggest their potential application in cancer research, offering a foundation for developing novel anticancer drugs (Hu et al., 2018).
Properties
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-8-4-6-10-15(13)20-18(21)19-12-17(23-3)14-9-5-7-11-16(14)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWMQTLAFXTQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.